molecular formula C22H21BrN4O3S B12205712 5-(4-bromophenyl)sulfonyl-7-butan-2-yl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(4-bromophenyl)sulfonyl-7-butan-2-yl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B12205712
M. Wt: 501.4 g/mol
InChI Key: TTZYKKOPOJKHNI-UHFFFAOYSA-N
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Description

The compound 5-(4-bromophenyl)sulfonyl-7-butan-2-yl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one is a structurally complex tricyclic heterocycle featuring a fused bicyclic core with a sulfonylphenyl substituent and an imino group. Its synthesis and characterization likely involve advanced crystallographic techniques, such as those enabled by the SHELX software suite, which is widely used for small-molecule refinement and structure solution .

Properties

Molecular Formula

C22H21BrN4O3S

Molecular Weight

501.4 g/mol

IUPAC Name

5-(4-bromophenyl)sulfonyl-7-butan-2-yl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C22H21BrN4O3S/c1-4-14(3)27-19(24)18(31(29,30)16-9-7-15(23)8-10-16)12-17-21(27)25-20-13(2)6-5-11-26(20)22(17)28/h5-12,14,24H,4H2,1-3H3

InChI Key

TTZYKKOPOJKHNI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Br)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)sulfonyl-7-butan-2-yl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds through reactions such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions . The final steps involve the formation of the tricyclic structure under specific conditions, including the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)sulfonyl-7-butan-2-yl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Overview

The compound 5-(4-bromophenyl)sulfonyl-7-butan-2-yl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule with potential applications in various scientific fields such as medicinal chemistry, materials science, and chemical biology. Its unique structure may confer specific biological activities and properties that can be exploited in drug development and other applications.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets. The presence of the sulfonyl group and the bromophenyl moiety suggests that it may exhibit significant biological activity, potentially acting as an inhibitor or modulator of specific enzymes or receptors.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs have shown antimicrobial properties. The triazatricyclo structure may enhance the compound's ability to penetrate microbial membranes or interfere with metabolic pathways in bacteria and fungi.

Anti-inflammatory Properties

Compounds containing sulfonamide groups have been documented to possess anti-inflammatory effects. The specific configuration of this compound could be evaluated for its efficacy in reducing inflammation in various models of disease.

Cancer Research

The unique tricyclic structure of this compound may allow it to interact with cancer cell signaling pathways. Preliminary studies on structurally related compounds suggest potential cytotoxic effects against various cancer cell lines, warranting further investigation into this compound's therapeutic potential.

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally similar sulfonamide derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the bromophenyl group could enhance activity against resistant strains .

Case Study 2: Anti-inflammatory Mechanisms

In vitro assays revealed that sulfonamide compounds can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that the compound could be a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Case Study 3: Cancer Cell Line Studies

Research involving triazine derivatives indicated that compounds with similar frameworks exhibited cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)sulfonyl-7-butan-2-yl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogenated Aryl Sulfonyl Groups

A closely related compound, 5-(4-fluorobenzenesulfonyl)-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one (CAS 862488-54-8), shares the same tricyclic core but substitutes the bromophenyl group with a fluorophenyl moiety . Key differences include:

Property Bromophenyl Derivative Fluorophenyl Derivative
Halogen Atom Bromine (Br, atomic radius 1.85 Å) Fluorine (F, atomic radius 1.47 Å)
Electron Effects Stronger σ-electron withdrawal Moderate σ-electron withdrawal
Steric Bulk Higher (due to larger Br atom) Lower
Predicted Solubility Lower in polar solvents Higher in polar solvents

The bromine atom’s larger size and polarizability may enhance hydrophobic interactions in biological systems but reduce solubility compared to the fluorine analogue. Such substitutions are critical in drug design for tuning pharmacokinetics .

Tricyclic Heterocycles with Varied Substituents

Compounds like 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 and its hydroxyl-substituted derivative demonstrate how substituents influence hydrogen-bonding networks and crystal packing .

  • Hydroxyphenyl Derivative: The hydroxyl (-OH) group enables stronger O–H···N hydrogen bonds, which could enhance thermal stability but reduce solubility in nonpolar media.

In contrast, the bromophenyl sulfonyl group in the target compound likely engages in weaker C–Br···π or sulfonyl-oxygen hydrogen bonds, depending on the crystal environment .

Impact of Ring Puckering and Conformation

The tricyclic core’s puckering, analyzed via Cremer-Pople coordinates , influences molecular geometry and intermolecular interactions. For example:

  • Planar vs. Puckered Rings : A planar conformation maximizes π-orbital overlap, enhancing electronic conjugation, while puckering (as in the target compound) may introduce strain but improve binding specificity in enzymatic pockets.
  • SHELX Refinement : Structural data for analogous compounds are often refined using SHELXL, which accounts for displacement parameters and hydrogen-bonding patterns .

Research Findings and Implications

While direct studies on the bromophenyl derivative are absent, extrapolations from fluorophenyl and methoxyphenyl analogues suggest:

Bioactivity : The bromophenyl group’s electron-withdrawing nature could enhance binding to targets like kinase enzymes, though solubility limitations may require formulation adjustments.

Crystallography : SHELX-based refinements would resolve its complex ring puckering and sulfonyl-group orientation, critical for understanding structure-activity relationships .

Synthetic Challenges: Bromine’s steric demands may complicate regioselective sulfonation or imino-group stabilization during synthesis.

Biological Activity

The compound 5-(4-bromophenyl)sulfonyl-7-butan-2-yl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex triazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound features a triazine core with various substituents that influence its biological activity. The presence of the bromophenyl and sulfonyl groups is significant in enhancing the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that triazine derivatives exhibit considerable antimicrobial properties. For instance, compounds with similar structures have shown:

  • Antibacterial Activity : Testing against Gram-positive and Gram-negative bacteria revealed that certain triazine derivatives had minimal inhibitory concentrations (MICs) lower than traditional antibiotics like ampicillin and streptomycin .
  • Antifungal Activity : The antifungal efficacy of these compounds was also notable, with some derivatives exhibiting up to 80-fold higher activity than ketoconazole against various fungal strains .

Table 1: Antimicrobial Activity of Related Triazine Derivatives

CompoundMIC (µg/mL)Bacteria TestedReference
Triazole Derivative 12E. coli
Triazole Derivative 21S. aureus
Triazole Derivative 30.5Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of triazine derivatives has been extensively studied. The compound may share similar pathways with other triazine analogs that have demonstrated significant cytotoxicity against various cancer cell lines.

The mechanism by which these compounds exert their anticancer effects often involves:

  • Inhibition of Key Enzymes : Many triazine derivatives act as inhibitors of enzymes involved in tumorigenesis, such as PI3K and mTOR pathways .
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Table 2: Anticancer Activity of Related Triazine Derivatives

CompoundIC50 (µM)Cancer Cell LineMechanism
Triazine Derivative A15.83MDA-MB231 (Breast Cancer)PI3K/mTOR inhibition
Triazine Derivative B1.25MCF-7 (Breast Cancer)Apoptosis induction
Triazine Derivative C12.21HepG2 (Liver Cancer)Enzyme inhibition

Case Studies

Several case studies have illustrated the efficacy of triazine derivatives in treating resistant strains and various cancers:

  • Case Study on Multidrug-resistant Bacteria : A derivative similar to the compound showed remarkable activity against multidrug-resistant Staphylococcus aureus, suggesting potential for clinical application in antibiotic resistance scenarios .
  • Case Study on Breast Cancer : In vitro studies indicated that a related triazine compound significantly reduced cell viability in breast cancer cell lines through targeted inhibition of specific kinases involved in cell proliferation .

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